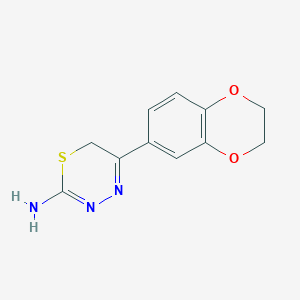

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine

Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound characterized by a thiadiazine core fused with a 1,4-benzodioxin moiety. The thiadiazine ring (a six-membered ring containing two nitrogen and one sulfur atom) contributes to its electrophilic reactivity, enabling diverse chemical interactions, while the benzodioxin group enhances lipophilicity, promoting bioaccumulation in lipid-rich environments .

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5H,3-4,6H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEFIQHEIYLHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play a key role in protein folding, stability, and degradation, and are involved in cellular processes such as signal transduction, protein trafficking, and immune response.

Biological Activity

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine is C11H11N3O2S, with a molecular weight of approximately 249.29 g/mol. The compound features a thiadiazine core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H11N3O2S |

| Molecular Weight | 249.29 g/mol |

| CAS Number | 796106-57-5 |

Antimicrobial Properties

Research indicates that compounds similar to 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine exhibit significant antimicrobial activity. For instance, derivatives of thiadiazine have shown efficacy against various pathogens:

- Candida albicans : Several related compounds demonstrated antifungal activity against this yeast.

- Trichophyton mentagrophytes : Minimum inhibitory concentration (MIC) values for some derivatives were reported below 2 µg/mL.

- Bacterial Strains : In vitro studies have indicated effectiveness against Staphylococcus aureus and Serratia marcescens .

Case Studies

-

Synthesis and Antimicrobial Activity :

A study synthesized various thiadiazine derivatives and evaluated their antimicrobial properties. The results showed that specific modifications to the thiadiazine structure enhanced antifungal activities significantly . -

Antileukemic Activity :

Some derivatives of thiadiazine were tested for antileukemic properties against P-388 lymphocytic leukemia. The findings suggested that certain structural features contribute positively to their biological activity .

The exact mechanism by which 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine exerts its biological effects remains under investigation. However, it is hypothesized that the thiadiazine ring may interact with cellular targets involved in metabolic processes or cell wall synthesis in microorganisms.

Synthesis Methods

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Common synthetic routes include:

- Condensation Reactions : Utilizing thioamide and isocyanate derivatives.

- Cyclization Processes : Involving heating and solvent-mediated techniques to facilitate ring formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine, we compare it with structurally or functionally related compounds, focusing on structural motifs , physicochemical properties , and biological activities .

Structural Analogues with Benzodioxin Moieties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)

- Structure : Benzodioxin-linked sulfonamide.

- Properties : Synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride .

- Comparison : Unlike the thiadiazin-2-amine core of the target compound, this sulfonamide derivative lacks the thiadiazine ring, reducing electrophilic reactivity but retaining antibacterial efficacy .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure: Benzodioxin-pyridine hybrid with a dimethylaminomethylphenyl group.

- Properties : Higher molecular weight (391.46 g/mol) and extended conjugation due to the pyridine ring .

Thiadiazine/Thiazole Derivatives with Varied Substituents

5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-amine

- Structure : Thiadiazine with a para-methylphenyl substituent.

- Activity: Limited data, but structural similarity to sulfonamide antibiotics suggests possible antibacterial utility .

- Comparison : Replacement of benzodioxin with a methylphenyl group simplifies synthesis but diminishes lipid membrane penetration compared to the target compound .

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine

- Structure : Benzodioxin-thiazole hybrid with a propenyl group.

- Properties : Thiazole ring offers distinct electronic properties (e.g., resonance stabilization) compared to thiadiazine .

- Application : Research chemical with unconfirmed bioactivity; the propenyl group may enhance reactivity in alkylation reactions .

- Comparison : Thiazole’s lower nitrogen content versus thiadiazine may reduce hydrogen-bonding capacity, impacting target binding .

Compounds with Alternative Heterocyclic Cores

Silybin (1,4-dioxane-flavonoid hybrid)

- Structure: Flavonoid with a 1,4-dioxane ring.

- Activity : Potent antihepatotoxic agent; protects against carbon tetrachloride-induced liver damage by modulating SGOT, SGPT, and ALKP levels .

- Comparison: While both compounds feature dioxane/dioxin rings, silybin’s flavonoid backbone enables antioxidant activity, unlike the thiadiazine-based electrophilic reactivity of the target compound .

5-(4-phenoxyphenyl)-6H-1,3,4-thiadiazin-2-amine

- Structure: Thiadiazine with a phenoxyphenyl substituent.

- Application : Used in environmental chemistry for chromium(VI) removal via membrane-based processes .

- Comparison: The phenoxyphenyl group enhances hydrophobicity, aligning with environmental applications, whereas the benzodioxin moiety in the target compound may favor pharmacological bioaccumulation .

Table 1: Comparative Overview of Key Compounds

Key Findings and Implications

- Structural Determinants : The benzodioxin-thiadiazine fusion in the target compound uniquely balances lipophilicity and reactivity, distinguishing it from simpler thiadiazines or benzodioxin hybrids .

- Activity Trends : Benzodioxin-containing compounds often exhibit enhanced membrane permeability, favoring bioactivity in lipid-rich environments (e.g., antibacterial or receptor-binding applications) .

- Synthetic Flexibility : Derivatives with sulfonamide, thiazole, or pyridine groups demonstrate the adaptability of benzodioxin-based scaffolds, though each modification trades off between reactivity, polarity, and application scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.